PCO371

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

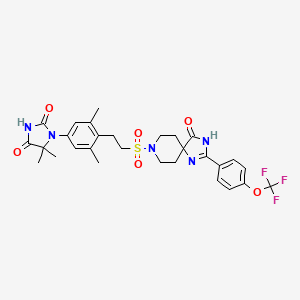

PCO371 is a novel small molecule identified as a potent and selective agonist for the parathyroid hormone receptor type I. Its chemical structure consists of multiple functional groups, including trifluoromethoxyphenyl, spiro-imidazolone, dimethylphenyl, and a sulfonyl group, which contribute to its unique pharmacological profile. The molecular formula of PCO371 is C29H32F3N5O6S, with a molecular weight of approximately 635.66 g/mol . This compound has gained attention for its potential therapeutic applications, particularly in the treatment of conditions related to parathyroid hormone signaling.

PCO371 primarily acts as an agonist for the parathyroid hormone receptor type I, influencing various intracellular signaling pathways. The binding of PCO371 to the receptor induces a conformational change that activates Gs proteins, leading to increased intracellular cyclic adenosine monophosphate levels. This mechanism is crucial for mediating the biological effects associated with parathyroid hormone signaling . The compound has been shown to exhibit pH sensitivity, with optimal activation occurring under mildly basic conditions (pH 9.0) .

The biological activity of PCO371 is characterized by its ability to act as a full agonist at the parathyroid hormone receptor type I. In vitro studies have demonstrated that PCO371 significantly enhances Gs protein signaling compared to traditional parathyroid hormone peptides. This increased activity suggests that PCO371 may have therapeutic potential in treating hypoparathyroidism and other disorders related to calcium homeostasis . Additionally, PCO371 does not affect the parathyroid hormone type 2 receptor, indicating a degree of selectivity that may reduce off-target effects .

- Starting Materials: 4-trifluoromethoxybenzoic acid and other specified precursors.

- Reagents: HATU (a coupling reagent), bases, and solvents such as anhydrous N-methyl-2-pyrrolidone.

- Conditions: Reactions are typically conducted under nitrogen atmosphere at elevated temperatures followed by purification steps such as column chromatography.

PCO371 has potential applications primarily in the treatment of hypoparathyroidism, a condition characterized by insufficient parathyroid hormone levels leading to low calcium levels in the blood. By acting as an orally available agonist of the parathyroid hormone receptor type I, PCO371 may help restore normal calcium homeostasis and alleviate symptoms associated with this condition . Ongoing clinical trials are investigating its efficacy and safety profile in human subjects .

Interaction studies have shown that PCO371 binds within an intracellular pocket of the parathyroid hormone receptor type I, directly interacting with Gs proteins. This binding mode is significant as it rearranges the intracellular region towards an active conformation without requiring extracellular allosteric signal propagation . Such insights into its interaction mechanism provide valuable information for further drug development and optimization.

Several compounds exhibit similar pharmacological activities or structural features to PCO371. Below is a comparison highlighting their unique aspects:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| PTH (Parathyroid Hormone) | Peptide hormone | Endogenous agonist for parathyroid hormone receptors | Natural ligand; potential for rapid degradation |

| Teriparatide | Synthetic peptide | Agonist for parathyroid hormone receptors | Approved for osteoporosis; short half-life |

| Abaloparatide | Peptide analog | Agonist for parathyroid hormone receptors | Designed for longer action; used in osteoporosis |

| PCO371 | Small molecule with complex structure | Full agonist for parathyroid hormone receptor type I | Orally available; selective action on type I receptor |

PCO371 stands out due to its small molecule nature, oral bioavailability, and selectivity towards the parathyroid hormone receptor type I without affecting the type II receptor, which may provide advantages over peptide-based therapies in terms of administration and stability .

Molecular Formula and Weight (C29H32F3N5O6S, 635.7 g/mol)

PCO371 exhibits a complex molecular structure with the empirical formula C29H32F3N5O6S and a molecular weight of 635.7 g/mol [1] [2]. The compound represents a sophisticated small molecule architecture incorporating multiple functional groups and heterocyclic systems. This molecular composition reflects the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration that enables selective interaction with parathyroid hormone receptor type 1 [3].

The molecular weight of PCO371 falls within the optimal range for oral bioavailability while maintaining sufficient complexity to achieve selective receptor binding [4]. The precise molecular weight determination confirms the compound's identity and purity for research applications, with various analytical methods consistently reporting values between 635.2 and 635.7 g/mol depending on measurement precision [1] [2] [3].

Structural Component Analysis

Head Imidazolidinone Group

The head imidazolidinone group constitutes a critical structural element of PCO371, positioned at the terminal region of the molecule [6] [7]. This five-membered heterocyclic ring contains two nitrogen atoms and two carbonyl groups, forming a 2,4-imidazolidinedione structure [8]. The imidazolidinone moiety is substituted with two methyl groups at the 5-position, creating a 5,5-dimethylimidazolidine-2,4-dione configuration [6] [7].

Structural analysis reveals that the head imidazolidinone group forms hydrogen bond interactions with arginine 219 at position 2.46b of the parathyroid hormone receptor type 1 [6] [8]. Additionally, this structural component establishes polar interactions with tyrosine 391 from the α5 helix of the stimulatory G protein [6] [8]. The imidazolidinone ring system contributes to the overall binding affinity through extensive hydrophobic interactions with receptor residues and G protein components [8].

Middle Dimethylphenyl Group

The middle dimethylphenyl group represents a central aromatic component within the PCO371 structure, characterized by a benzene ring bearing two methyl substituents at the 3,5-positions [6] [7] [8]. This aromatic system serves as a critical structural bridge connecting the head imidazolidinone group to the sulfonamide linker through an ethyl chain attachment [6] [7].

The dimethylphenyl group participates in π-stacking interactions with tyrosine 459 at position 7.57b and tyrosine 391 of the stimulatory G protein α5 helix [6] [8]. These aromatic interactions contribute significantly to the binding stability and selectivity of PCO371 for parathyroid hormone receptor type 1 [8]. The methyl substituents on the phenyl ring enhance hydrophobic interactions and influence the overall molecular conformation [6] [7].

Sulfonamide Linker

The sulfonamide linker functions as a crucial connecting element between the dimethylphenyl group and the piperidine motif within the PCO371 structure [6] [7] [8]. This functional group contains a sulfur atom bonded to two oxygen atoms and a nitrogen atom, forming an SO2NH bridge [6] [7]. The sulfonamide moiety provides structural rigidity while maintaining sufficient flexibility for optimal receptor binding [8].

The sulfonamide group establishes polar interactions with glutamic acid 302 at position 3.50b of the parathyroid hormone receptor type 1 [6] [8]. This interaction plays a vital role in the binding mechanism and contributes to the overall selectivity profile of PCO371 [8]. The sulfonamide linker also influences the spatial orientation of adjacent structural components, facilitating proper positioning within the receptor binding pocket [6] [7].

Piperidine Motif

The piperidine motif represents a six-membered saturated nitrogen-containing heterocycle within the PCO371 structure [6] [7] [8]. This structural element forms part of the triazaspiro decane system, contributing to the three-dimensional architecture of the molecule [6] [7]. The piperidine ring adopts a chair conformation that optimizes interactions with hydrophobic residues in the receptor binding site [8].

Structural studies demonstrate that the piperidine group establishes hydrophobic contacts with isoleucine 299 at position 3.47b of the parathyroid hormone receptor type 1 [6] [8]. This interaction contributes to the binding affinity and selectivity of PCO371 [8]. The piperidine motif also participates in the formation of the spiro junction with the imidazolone ring system [6] [7].

Middle Spiro-Imidazolone Group

The middle spiro-imidazolone group constitutes a distinctive structural feature of PCO371, formed through a spiro junction between the piperidine ring and an imidazolone heterocycle [6] [7] [8]. This spiro arrangement creates a rigid, three-dimensional scaffold that positions the trifluoromethoxy phenyl group in the optimal orientation for receptor binding [6] [7].

The spiro-imidazolone group forms hydrogen bond interactions with the main chain amine of phenylalanine 417 at position 6.49b and the side chain of tyrosine 459 at position 7.57b [6] [8]. These interactions are crucial for maintaining the active conformation of PCO371 within the receptor binding pocket [8]. The spiro junction restricts conformational flexibility, enhancing binding selectivity and reducing entropy loss upon receptor binding [6] [7].

Tail Trifluoromethoxy Phenyl Group

The tail trifluoromethoxy phenyl group represents the terminal aromatic component of PCO371, featuring a benzene ring substituted with a trifluoromethoxy group (-OCF3) [6] [7] [8]. This structural element contributes significantly to the lipophilicity and membrane permeability of the compound [6] [7]. The trifluoromethoxy substituent enhances metabolic stability while maintaining favorable pharmacokinetic properties [12].

Structural analysis reveals that the trifluoromethoxy phenyl group inserts into the detergent micelle environment, suggesting interaction with lipid bilayers in native cellular systems [6] [8]. This hydrophobic interaction contributes to membrane association and cellular uptake of PCO371 [8]. The tail phenyl group also participates in extensive hydrophobic interactions with parathyroid hormone receptor type 1 residues from transmembrane domains 3, 6, and 7 [6] [8].

Physiochemical Characterization

Hydrogen Bond Donors and Acceptors

PCO371 exhibits distinct hydrogen bonding capabilities that influence its molecular interactions and biological activity [3] [13]. The compound contains two hydrogen bond donors, primarily located within the imidazolidinone and spiro-imidazolone structural components [3] [13]. These donor sites participate in critical hydrogen bonding interactions with receptor residues during binding [6] [8].

The molecule possesses seven to eleven hydrogen bond acceptors, depending on the calculation method employed [3] [13]. The oxygen atoms within the carbonyl groups, sulfonamide moiety, and trifluoromethoxy group serve as primary acceptor sites [3] [13]. The nitrogen atoms in the heterocyclic rings also contribute to the hydrogen bond acceptor capacity [3] [13]. This hydrogen bonding profile facilitates specific interactions with amino acid residues in the parathyroid hormone receptor type 1 binding pocket [6] [8].

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donors | 2 | [3] [13] |

| Hydrogen Bond Acceptors | 7-11 | [3] [13] |

| Donor Sites | Imidazolidinone, Spiro-imidazolone | [6] [8] |

| Acceptor Sites | Carbonyls, Sulfonamide, Trifluoromethoxy | [3] [13] |

Rotatable Bonds and Topological Polar Surface Area

The rotatable bond count for PCO371 is consistently reported as seven across multiple analytical sources [3] [13]. These rotatable bonds are primarily located in the ethyl linker connecting the dimethylphenyl group to the sulfonamide moiety and within the flexible portions of the molecular scaffold [3] [13]. The limited number of rotatable bonds contributes to conformational stability while allowing sufficient flexibility for receptor binding [6] [8].

The topological polar surface area represents a critical parameter for predicting membrane permeability and oral bioavailability [3]. While specific values for PCO371's topological polar surface area were not explicitly reported in the available literature, the compound's successful oral bioavailability suggests compliance with established pharmaceutical guidelines [4] [16]. The balance between polar and hydrophobic regions within the molecule facilitates cellular uptake and receptor binding [8] [9].

| Property | Value | Significance |

|---|---|---|

| Rotatable Bonds | 7 | Conformational flexibility [3] [13] |

| Bond Locations | Ethyl linker, flexible scaffold | Structural analysis [6] [8] |

| Bioavailability Impact | Favorable | Oral activity [4] [16] |

Solubility Parameters

PCO371 demonstrates favorable solubility characteristics in pharmaceutical solvents, particularly dimethyl sulfoxide, where it achieves concentrations exceeding 100 milligrams per milliliter [3] [17] [20] [23]. This high solubility in dimethyl sulfoxide facilitates stock solution preparation and in vitro experimental applications [3] [17]. The compound shows limited aqueous solubility, consistent with its lipophilic character and membrane-permeating properties [3] [17].

Formulation studies reveal that PCO371 maintains adequate solubility in various pharmaceutical excipient systems [3] [23]. The compound achieves concentrations of at least 6.25 milligrams per milliliter in formulations containing dimethyl sulfoxide, polyethylene glycol 300, polysorbate 80, and saline [3] [23]. Alternative formulations utilizing dimethyl sulfoxide with sulfobutylether-β-cyclodextrin or corn oil also demonstrate suitable solubility profiles [23].

| Solvent System | Solubility (mg/mL) | Molarity (mM) | |

|---|---|---|---|

| Dimethyl Sulfoxide | >100 | >157 | [3] [17] [20] [23] |

| Formulation 1 | ≥6.25 | 9.83 | [23] |

| Formulation 2 | ≥6.25 | 9.83 | [23] |

| Formulation 3 | ≥6.25 | 9.83 | [23] |

XLogP and Lipophilicity Profile

The lipophilicity of PCO371, expressed as XLogP, is reported as 4.56, indicating moderate to high lipophilic character [3]. This lipophilicity value reflects the compound's ability to partition into lipid membranes and traverse biological barriers [3]. The XLogP value supports the compound's oral bioavailability and cellular uptake characteristics observed in biological studies [4] [16].

The lipophilicity profile of PCO371 results from the combination of hydrophobic aromatic rings, methyl substituents, and the trifluoromethoxy group balanced against polar heterocyclic components [3] [6] [7]. This balanced lipophilicity enables membrane penetration while maintaining sufficient aqueous compatibility for biological activity [8] [9]. The compound's lipophilic properties facilitate direct membrane traversal and intracellular access to the receptor binding site [9].

| Lipophilicity Parameter | Value | Interpretation |

|---|---|---|

| XLogP | 4.56 | Moderate-high lipophilicity [3] |

| Membrane Permeability | High | Facilitates cellular uptake [8] [9] |

| Oral Bioavailability | Favorable | Confirmed in studies [4] [16] |

Conformational Analysis and Molecular Dynamics

PCO371 adopts a distinctive horizontal U-shaped conformation when bound to parathyroid hormone receptor type 1 [6] [8] [9]. This unique conformational arrangement allows the molecule to wrap around the intracellular portion of transmembrane domain 6, forming extensive contacts with multiple receptor regions [6] [8]. The U-shaped configuration positions the head imidazolidinone group and middle dimethylphenyl group at the interface between the receptor and stimulatory G protein [8].

Structural analysis reveals that PCO371 binding induces significant conformational changes in the receptor, particularly outward movement of transmembrane domain 6 by approximately 8 Angstroms [6] [8]. This conformational rearrangement creates space to accommodate the compound while stabilizing the active receptor state [8] [9]. The conserved proline-leucine-phenylalanine-glycine motif at positions 6.47b through 6.50b undergoes structural reorganization to form the PCO371 binding pocket [6] [8].

The molecular dynamics of PCO371 binding differ substantially from peptide hormone interactions with the same receptor [8] [9]. While peptide hormones induce conformational changes through allosteric mechanisms originating from extracellular binding sites, PCO371 directly contacts both receptor and G protein components [8] [9]. This direct binding mechanism stabilizes the receptor-G protein complex and promotes sustained signaling activation [8] [9].

| Conformational Feature | Characteristic | Functional Impact |

|---|---|---|

| Overall Shape | Horizontal U-configuration | Wraps transmembrane domain 6 [6] [8] |

| Receptor Movement | 8 Å outward displacement | Creates binding pocket [6] [8] |

| Binding Mode | Direct receptor-G protein contact | Sustained activation [8] [9] |

| Motif Rearrangement | Proline-glycine motif shift | Accommodates compound [6] [8] |

Synthetic Pathways and Chemical Modifications

The development of PCO371 emerged from extensive lead optimization efforts beginning with the parent compound CH5447240 [12] [21]. The synthetic pathway involved systematic structural modifications to enhance parathyroid hormone receptor type 1 agonistic activity while reducing reactive metabolite formation [12]. The optimization process focused on modifying the aromatic substitution patterns and heterocyclic components to achieve improved pharmacological properties [12].

Key chemical modifications during the development process included introduction of the trifluoromethoxy group on the terminal phenyl ring, which enhanced metabolic stability and receptor selectivity [12]. The incorporation of the spiro-imidazolone system provided conformational rigidity and improved binding affinity [12]. Methylation of the imidazolidinone ring at the 5,5-positions contributed to metabolic stability and pharmacokinetic optimization [12].

The synthetic route to PCO371 involves formation of the spiro junction between piperidine and imidazolone rings as a critical step [12]. The sulfonamide linkage formation connects the dimethylphenyl ethyl chain to the piperidine nitrogen, establishing the overall molecular architecture [12]. Final coupling of the dimethylimidazolidinone group completes the synthesis, yielding the target compound with the desired biological activity profile [12].

| Modification Stage | Structural Change | Improvement Achieved |

|---|---|---|

| Initial Lead | CH5447240 baseline | Proof of concept [12] [21] |

| Aromatic Substitution | Trifluoromethoxy addition | Enhanced stability [12] |

| Heterocycle Formation | Spiro-imidazolone system | Improved affinity [12] |

| Ring Methylation | 5,5-dimethyl substitution | Metabolic optimization [12] |

| Final Optimization | Complete PCO371 structure | Clinical candidate [12] |

Parathyroid Hormone Type 1 Receptor Structure and Function

The parathyroid hormone type 1 receptor represents a prototypical class B G protein-coupled receptor characterized by distinct structural domains that facilitate its unique signaling mechanisms [1] [2]. The receptor comprises two primary modular domains: a relatively large N-terminal extracellular domain and a transmembrane domain embedded within the cellular membrane [2].

The extracellular domain encompasses approximately 100 to 180 amino acid residues and exhibits a characteristic three-layer α-β-βα architectural fold [1] [3]. This domain maintains structural integrity through three conserved interlayer disulfide bonds: the first connecting the N-terminal helix to the middle β-sheet, the second linking the middle and bottom β-sheets, and the third bridging the middle layer β-turn with the C-terminal α-helix [3]. The topological arrangement receives additional stabilization from hydrophobic packing interactions centered on the middle β-hairpin and extended turn regions [3].

The transmembrane domain consists of seven α-helical segments that traverse the cellular membrane, with each helix designated as TM1 through TM7 [2]. The transmembrane helices are interconnected by three extracellular and three intracellular loops, which contribute to receptor functionality and G protein coupling [4]. Additionally, an amphipathic helix 8 extends from the C-terminal region and associates with the membrane surface [5].

The receptor's activation mechanism operates through a two-step binding model wherein the C-terminal region of peptide ligands initially engages the extracellular domain, followed by insertion of the N-terminal peptide region into the transmembrane domain core [4] [6]. This sequential binding process induces conformational changes that propagate from the extracellular binding site to the intracellular G protein coupling region [6].

Parathyroid hormone type 1 receptor primarily couples to stimulatory G protein, which constitutes the major mediator of calcium homeostasis and bone turnover responses [4] [2]. The receptor also demonstrates capacity for coupling with other G protein subtypes, including Gq/11 proteins that activate phospholipase C signaling pathways [4]. This multi-pathway coupling capability enables diverse cellular responses to parathyroid hormone stimulation.

PCO371 Binding Site Characterization

PCO371 exhibits a fundamentally distinct binding mode compared to endogenous peptide ligands, occupying an intracellular binding pocket located at the cytoplasmic interface between the receptor and G protein [7] [8] [5]. This binding site represents a previously uncharacterized region for G protein-coupled receptor ligand interactions and differs completely from conventional orthosteric or allosteric binding sites [8].

The PCO371 binding pocket comprises structural elements from the intracellular portions of transmembrane helices 2, 3, 6, and 7, along with contributions from helix 8 [7] [9]. The pocket formation requires specific conformational arrangements of these transmembrane segments to accommodate the chemical structure of PCO371 [5]. Notably, the extracellular domain does not participate in PCO371 binding, as evidenced by the high flexibility and lack of defined density for this region in structural studies [5].

The binding cavity demonstrates specificity for PCO371 through complementary shape and chemical interactions. The pocket accommodates the compound's horizontal U-shaped conformation, which wraps around the lower intracellular half of transmembrane helix 6 [7]. This unique binding geometry enables PCO371 to function as a molecular wedge, directly stabilizing the outward movement of TM6 without requiring signal propagation from the extracellular receptor surface [5].

Structural analysis reveals that PCO371 adoption of this binding site results in spatial conflicts with conventional peptide binding modes. Superimposition studies demonstrate that PCO371 would clash with the amino-terminal region of parathyroid hormone if bound simultaneously, providing a molecular basis for the observed competitive inhibition between PCO371 and peptide ligands [7].

The binding pocket exhibits high conservation across class B G protein-coupled receptors, suggesting potential for broad pharmacological targeting [8] [9]. This conservation pattern indicates that similar binding sites may exist in related receptors, offering opportunities for developing selective or pan-class B receptor modulators.

Molecular Interactions with Parathyroid Hormone Type 1 Receptor

Hydrogen Bonding Network

PCO371 establishes a sophisticated hydrogen bonding network that stabilizes its interaction with the parathyroid hormone type 1 receptor [5] [10]. The primary hydrogen bonding interactions involve the spiro-imidazolone group of PCO371, which forms direct contacts with key amino acid residues within the binding cavity.

Tyrosine 459 at position 7.57 serves as a critical hydrogen bonding partner, forming interactions with both the main-chain carbonyl group of valine 412 and the spiro-imidazolone moiety of PCO371 [5]. This interaction network contributes significantly to the stabilization of the PCO371-PTH1R-Gs complex and helps sequester the ligand from membrane lipids [5].

The main-chain amine of phenylalanine 417 at position 6.49 participates in hydrogen bonding with the middle spiro-imidazolone group of PCO371 [7]. This interaction occurs within the context of the rearranged transmembrane helix 6, where unwinding at proline 415 creates the appropriate geometry for hydrogen bond formation.

Additional hydrogen bonding stabilization arises from interactions between the carbonyl groups of PCO371 and backbone atoms of receptor residues [5]. These main-chain interactions provide specificity while maintaining some flexibility in the binding mode, allowing for optimal complementarity between ligand and receptor.

Hydrophobic Interaction Domains

The hydrophobic interaction network between PCO371 and PTH1R encompasses multiple transmembrane domains and represents the predominant stabilizing force for the ligand-receptor complex [5]. These interactions bury a substantial surface area and provide the majority of binding energy for complex formation.

Isoleucine 299 at position 3.47 within transmembrane helix 3 forms extensive hydrophobic contacts with the piperidine group of PCO371 [7]. This interaction contributes to the overall stability of the binding interface and helps position the ligand within the intracellular cavity.

Leucine 413 at position 6.45 and isoleucine 458 at position 7.56 create additional hydrophobic interaction surfaces that accommodate the phenyl groups and other nonpolar regions of PCO371 [5] [11]. These interactions span multiple transmembrane helices, creating a extensive hydrophobic network that envelops the ligand.

The phenyl tail group of PCO371 inserts into the membrane environment, forming interactions with lipid bilayer components [7]. This membrane insertion may contribute to the compound's cellular localization and binding stability, as well as its distinct pharmacokinetic properties.

Proline 415 at position 6.47 plays a unique role in the hydrophobic interaction network by enabling the conformational flexibility required for PCO371 accommodation [11]. While not directly forming hydrophobic contacts, this residue allows for the unwinding of transmembrane helix 6 that creates the appropriate binding geometry.

Polar Contacts and Electrostatic Forces

Electrostatic interactions provide additional specificity and binding affinity for the PCO371-PTH1R complex, particularly involving charged and polar residues within the binding cavity [5] [10]. These interactions complement the hydrophobic and hydrogen bonding networks to create a comprehensive binding interface.

Arginine 219 at position 2.46 forms a critical salt bridge with the dimethylhydantoin carbonyl group of PCO371 [5] [10]. This electrostatic interaction occurs at the interface between the receptor and G protein, positioning PCO371 to interact simultaneously with both binding partners. The salt bridge contributes significantly to binding affinity and helps stabilize the ternary complex.

The dimethylhydantoin group of PCO371 also interacts with the carboxy-terminal hook of the Gα subunit, creating additional electrostatic stabilization [5]. This interaction tightly packs PCO371 into the receptor core and may contribute to the observed G protein-biased signaling profile.

Polar contacts extend beyond direct electrostatic interactions to include dipole-dipole interactions and ion-dipole forces [5]. These weaker electrostatic interactions provide fine-tuning of the binding interface and contribute to the overall selectivity of PCO371 for PTH1R over related receptors.

Receptor Conformational Changes Upon Binding

PCO371 binding induces distinctive conformational changes in PTH1R that differ markedly from those produced by endogenous peptide ligands [5] [11]. These conformational alterations create a unique receptor state characterized by inactive extracellular regions combined with active intracellular configurations.

The extracellular portions of transmembrane helices undergo significant repositioning upon PCO371 binding [5]. Transmembrane helix 1 shifts approximately 6 angstroms outward, transmembrane helix 6 moves 6 angstroms inward, and transmembrane helix 7 displaces 4 angstroms outward compared to peptide-bound receptor structures [11]. These movements result in an inactive extracellular conformation that prevents conventional peptide ligand binding.

In contrast to the extracellular inactivation, the intracellular portions of the transmembrane helices adopt conformations similar to the active state [5]. Transmembrane helix 6 undergoes a 4 angstrom outward movement at its cytoplasmic end, while transmembrane helix 7 shifts 1.4 angstroms outward. These movements create the intracellular cavity necessary for G protein accommodation and coupling.

The most distinctive conformational change involves the unwinding and moderate kinking of transmembrane helix 6 at proline 415 [5] [11]. This unwinding creates a kink angle of approximately 145 degrees, which differs substantially from the sharp 90-degree kink observed in peptide-activated receptors [5]. The moderate kink allows PCO371 to function as a molecular wedge, directly stabilizing the outward movement of the intracellular helix portion.

Key structural motifs exhibit differential responses to PCO371 binding compared to peptide activation [5]. The PYQ active motif maintains an inactive conformation, the PxxG switch does not undergo conformational rearrangement, and the HETY inactive motif becomes disrupted by PCO371 binding [5]. These motif-specific changes contribute to the unique signaling profile observed with PCO371.

Parathyroid Hormone Type 1 Receptor Selectivity Determinants

The selectivity of PCO371 for PTH1R over other class B G protein-coupled receptors depends primarily on specific amino acid differences within the conserved binding pocket [12] [11]. While the overall pocket architecture remains highly conserved across class B receptors, subtle sequence variations determine receptor responsiveness to PCO371.

Proline 415 at position 6.47 within transmembrane helix 6 represents the primary selectivity determinant for PCO371 binding [12] [11]. This residue exists as proline in PTH1R and most other class B receptors but differs in PTH2R, where leucine 370 occupies the equivalent position [12]. The substitution of leucine for proline prevents the conformational flexibility required for PCO371 accommodation and TM6 unwinding.

Experimental validation demonstrates that mutation of proline 415 to leucine in PTH1R completely abolishes PCO371 activity while maintaining full responsiveness to parathyroid hormone [12] [11]. Conversely, mutation of leucine 370 to proline in PTH2R confers PCO371 responsiveness, confirming the critical role of this residue [11]. These reciprocal mutations provide definitive evidence for position 6.47 as the key selectivity determinant.

Additional selectivity factors involve residues that contribute to the binding pocket architecture and stability [5] [11]. Mutations of hydrophobic pocket residues including isoleucine 299, leucine 413, and isoleucine 458 significantly reduce PCO371 potency, indicating their importance for effective ligand binding [11]. Similarly, alanine substitutions of arginine 219 and tyrosine 459 substantially decrease PCO371-mediated activation [11].

The conservation pattern of binding pocket residues across class B receptors suggests potential for engineering PCO371 responsiveness in non-responsive receptors through minimal amino acid substitutions [8] [9]. Studies demonstrate that single mutations in PTH2R or dual mutations in GLP-1R can confer PCO371 activation capability, highlighting the druggable nature of this binding pocket [8].

Role of Proline 415 in PCO371-Mediated Receptor Activation

Proline 415 at position 6.47 serves as the critical molecular switch that enables PCO371-specific activation of PTH1R through its unique conformational properties [12] [11] [5]. This residue functions as a structural hinge that permits the transmembrane helix 6 unwinding necessary for PCO371 accommodation and subsequent receptor activation.

The proline residue at position 415 disrupts the regular α-helical structure of transmembrane helix 6, creating a point of conformational flexibility [5] [11]. This disruption allows the helix to unwind locally, generating the binding cavity required for PCO371 insertion. The unwinding occurs specifically at the proline residue, distinguishing it from the glycine 418-mediated kinking observed with peptide ligands [5].

Structural analysis reveals that PCO371 binding requires the outward movement of the conserved PxxG motif at positions 415-418 to create the appropriate binding geometry [11]. Proline 415 enables this movement by allowing local helix destabilization without compromising overall transmembrane domain integrity. The resulting conformational change positions leucine 416 and phenylalanine 417 to interact with PCO371 while maintaining structural stability.

The molecular mechanism of proline 415-mediated activation differs fundamentally from conventional peptide activation pathways [5]. While peptide ligands induce conformational changes through the PYQ active motif and PxxG switch rearrangements, PCO371 bypasses these mechanisms entirely [5]. Instead, the compound directly exploits the conformational flexibility provided by proline 415 to access its intracellular binding site.

Mutational studies confirm the absolute requirement for proline 415 in PCO371 function [12] [11]. Replacement with leucine, alanine, or other amino acids eliminates PCO371 activity while preserving normal peptide hormone responses [12]. This selectivity demonstrates that proline 415 represents a unique pharmacological target that can be exploited for developing receptor-specific modulators.